
2,2'-Anhydro-L-uridine
Descripción general
Descripción
2,2’-Anhydro-L-uridine is a nucleoside analog with the molecular formula C₉H₁₀N₂O₅ It is a derivative of uridine, where the 2’ and 3’ hydroxyl groups are replaced by an anhydro bridge, forming a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Anhydro-L-uridine typically involves the dehydration of uridine. One common method uses carboxylic acid diester as a dewatering agent in an anhydrous dimethylformamide (DMF) or dimethylacetamide (DMA) solvent. The reaction is carried out at temperatures ranging from 85 to 130°C. After the reaction, the product is isolated by adding a mixed solution of ethanol, acetone, dioxane, ethyl acetate, or acetonitrile, followed by stirring and separation .
Industrial Production Methods: The industrial preparation of 2,2’-Anhydro-L-uridine follows similar principles but is optimized for large-scale production. The process involves the use of safer and more environmentally friendly solvents and reagents, minimizing waste and ensuring higher yields .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Anhydro-L-uridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydro bridge can be opened to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to open the anhydro bridge.
Major Products: The major products formed from these reactions include various uracil and dihydro derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry
- Building Block for Nucleosides : 2,2'-Anhydro-L-uridine serves as a foundational compound for synthesizing modified nucleosides and nucleotides. Its unique structure allows for the creation of various derivatives that can be utilized in further chemical reactions.
- Comparison with Similar Compounds : Compared to other nucleoside analogs such as 2’-O-Methyl-L-nucleosides, this compound exhibits enhanced stability and resistance to degradation due to its anhydro bridge.
Biology
- Enzyme Inhibition Studies : The compound acts as a selective inhibitor of uridine phosphorylase (UrdPase), which plays a critical role in the pyrimidine salvage pathway. This inhibition can disrupt nucleotide metabolism in cells, making it a valuable tool in studying cellular processes and enzyme mechanisms .
- Cellular Effects : Research indicates that this compound influences various cellular processes and can be used to study nucleic acid interactions within biological systems.
Medicine
- Antiviral and Anticancer Potential : Due to its ability to inhibit uridine phosphorylase selectively, this compound has been investigated for its potential antiviral and anticancer properties. It shows promise as a candidate for drug development targeting viral infections and cancer cell proliferation .
- Therapeutic Applications : The compound's structural modifications allow it to be incorporated into oligonucleotides designed for therapeutic use. Studies have demonstrated that oligonucleotides containing this compound exhibit improved stability and efficacy against certain diseases .
Case Study 1: Inhibition of Uridine Phosphorylase
A study demonstrated that 5-substituted derivatives of this compound are potent inhibitors of uridine phosphorylase with an apparent Ki value of 25 nM for the most effective compound tested. This highlights the potential of these derivatives in developing targeted therapies against diseases reliant on pyrimidine metabolism .
Case Study 2: Chemotherapeutic Efficacy
Research comparing the chemotherapeutic effects of this compound derivatives with standard treatments like 5-fluoro-2'-deoxyuridine showed comparable efficacy against leukemia models in mice. Notably, higher concentrations were required for similar effects, suggesting avenues for optimizing dosage in therapeutic applications .
Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Building block for modified nucleosides | Enhanced stability compared to other analogs |
Biology | Selective inhibition of uridine phosphorylase | Disruption of nucleotide metabolism; significant cellular effects |
Medicine | Potential antiviral and anticancer properties | Promising candidate for drug development; effective in preclinical models |
Mecanismo De Acción
The mechanism of action of 2,2’-Anhydro-L-uridine involves its incorporation into nucleic acids, where it can inhibit the activity of enzymes involved in nucleic acid synthesis. This inhibition can lead to the termination of DNA or RNA chains, thereby exerting antiviral or anticancer effects. The compound targets enzymes such as uridine phosphorylase, which is involved in the metabolism of uridine .
Comparación Con Compuestos Similares
- 2,2’-Anhydro-1-β-L-arabinofuranosyl-uracil
- 2’-O-Methyl-L-nucleosides
- 2’-O-MOE-L-nucleosides
Comparison: 2,2’-Anhydro-L-uridine is unique due to its anhydro bridge, which imparts stability and resistance to enzymatic degradation. Compared to other nucleoside analogs, it has a more rigid structure, which can enhance its binding affinity to target enzymes and improve its therapeutic potential .
Actividad Biológica
2,2'-Anhydro-L-uridine is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly as an inhibitor of uridine phosphorylase. This compound, along with its derivatives, has been studied for its potential applications in antiviral therapies and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
This compound functions primarily as a competitive inhibitor of uridine phosphorylase. This enzyme is crucial in the metabolism of nucleosides and nucleotides. The inhibition by this compound leads to altered nucleotide pools within cells, which can have significant implications for viral replication and cancer cell growth.
Key Findings:
- Inhibition Potency : Research indicates that 5-substituted derivatives of this compound exhibit varying degrees of inhibition against uridine phosphorylase. For example, the compound 2,2'-anhydro-5-ethyluridine has an apparent Ki value of 25 nM, demonstrating high potency as an inhibitor .
- Selectivity : These compounds are noted for their selectivity; they do not inhibit thymidine phosphorylase, which is important for minimizing off-target effects in therapeutic applications .
Biological Activity and Applications
The biological activity of this compound extends beyond enzyme inhibition. Its potential applications include:
- Antiviral Activity : Studies have shown that various L-nucleoside analogs exhibit antiviral properties against viruses such as the tick-borne encephalitis virus (TBEV). The structural modifications in these analogs can enhance their efficacy against viral targets .
- Cancer Treatment : The modulation of nucleotide metabolism through uridine phosphorylase inhibition can also impact cancer cell proliferation. By altering the availability of nucleotides necessary for DNA and RNA synthesis, these compounds may inhibit tumor growth.
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Study on Enzyme Inhibition : A study highlighted the competitive inhibition properties of various anhydro-nucleosides against uridine phosphorylase. The findings underscored the potential utility of these compounds in designing targeted therapies for conditions involving altered nucleotide metabolism .
- Antiviral Testing : Another research effort evaluated the antiviral efficacy of synthesized L-nucleoside analogs against TBEV. Results indicated that specific modifications to the nucleoside structure could enhance antiviral activity while maintaining selectivity .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Study | Findings | Implications |
---|---|---|
Inhibition Study | Competitive inhibitor with Ki = 25 nM for uridine phosphorylase | Potential use in metabolic modulation therapies |
Antiviral Activity | Effective against TBEV with structural modifications enhancing efficacy | Promising candidate for antiviral drug design |
Cancer Cell Proliferation | Alters nucleotide availability affecting tumor growth | Potential application in cancer therapeutics |
Propiedades
IUPAC Name |
(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGITDASWNOAGG-JPCMASIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446477 | |
Record name | 2,2'-Anhydro-L-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31501-46-9 | |
Record name | 2,2'-Anhydro-L-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.